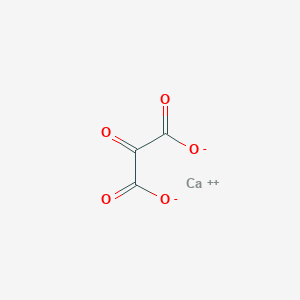
Calcium mesoxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium mesoxalate is an inorganic compound composed of calcium, carbon, oxygen, and hydrogen. It is a white crystalline solid with a molecular weight of 110.09 g/mol and a melting point of 740 °C. It is found in nature as a mineral called mesoxalite. It is used in a variety of applications, including chemical synthesis, laboratory experiments, and medical treatments.
Scientific Research Applications
Antidiabetic Applications
Calcium mesoxalate has been studied for its antidiabetic properties. Research conducted in the mid-20th century demonstrated its ability to lower blood sugar and urinary sugar levels in diabetic patients. The effect was more pronounced in cases of pancreatic and extrapancreatic diabetes than in pluriglandular diabetics. Interestingly, the impact of this compound on urinary sugar was more noticeable than on blood sugar. It was also observed that combining this compound with insulin could enhance the insulin effect in cases where mesoxalate alone was ineffective. Furthermore, even low dosages of this compound showed significant effects on diabetics, and in some cases, increasing the dosage led to improved outcomes. There were also indications that mesoxalate treatment could improve sugar utilization and tolerance capacity in a short duration without notable side effects (Takeda et al., 1956).
Mechanism of Antidiabetic Activity
Further studies explored the mechanism of the antidiabetic activity of this compound. In experiments involving diabetic animals, the administration of this compound resulted in reduced sugar content in urine and a decrease in blood sugar levels. It was noted that the effects of mesoxalate were not visible in depancreatized animals, suggesting that its antidiabetic activity is closely linked to pancreatic function (Kobayashi et al., 1955).
Impact on Pancreatic Insulin Content
Research also indicates that this compound can influence pancreatic insulin content. Studies involving rats and dogs showed that administering this compound daily for extended periods led to an increase in pancreatic insulin content. The increase was most prominent when administered for specific durations, depending on the animal model used. This suggests a potential role for this compound in modulating insulin levels within the pancreas (Takeuchi, 1958).
Other Applications
- Calcium silicate, a related compound, has been studied for its potential in bone and dental applications. Its mesoporous structure allows it to serve as a drug carrier and has shown promising results in odontogenic differentiation and endodontic materials (Huang et al., 2017).
- In environmental science, the catalytic ozonation of mesoxalic acid using calcium-based catalysts has been investigated for wastewater treatment applications (Petre et al., 2013).
Mechanism of Action
Target of Action
Calcium mesoxalate, also known as ketomalonic acid calcium trihydrate, mesoxalic acid calcium trihydrate, or oxomalonic acid calcium trihydrate , primarily targets B cells . B cells are a type of white blood cell that play a crucial role in the immune system by producing antibodies. This compound promotes the proliferation of these cells .
Mode of Action
It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium .
Biochemical Pathways
This compound may affect various biochemical pathways. Calcium signaling plays fundamental roles in cellular activities under both normal and pathological conditions . It is involved in cell proliferation, migration, survival, and gene expression . In response to biophysical inputs, calcium-related ion channels and transporters mediate calcium signaling and interact with cytoskeletal proteins to regulate cellular function .
Pharmacokinetics
It is known that the pharmacokinetic parameters for intravenous administration of calcium from various calcium salts indicate that all three may undergo similar mechanisms of calcium metabolism . The pharmacokinetic process was linear due to a first-order reaction .
Result of Action
This compound has potential anti-diabetic activity . It promotes B cell proliferation, which could enhance the immune response . Derivatives of this compound also inhibit the translocation of HIC-1 reverse transcriptase .
Biochemical Analysis
Biochemical Properties
Calcium mesoxalate interacts with several biomolecules, including enzymes and proteins. It has been shown to inhibit the translocation of HIC-1 reverse transcriptase, which is crucial in the replication of certain viruses . This interaction suggests that this compound may have potential therapeutic applications in antiviral treatments.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It promotes B cell proliferation, which is essential for the immune response . Additionally, this compound’s impact on gene expression and cellular metabolism indicates its potential role in regulating metabolic diseases such as diabetes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of HIC-1 reverse transcriptase by blocking its translocation, thereby preventing viral replication . This inhibition mechanism highlights the compound’s potential as an antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . Long-term studies have shown that this compound maintains its biological activity, making it a reliable reagent for biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it promotes B cell proliferation and exhibits anti-diabetic activity . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Properties
| { "Design of the Synthesis Pathway": "Calcium mesoxalate can be synthesized by reacting calcium chloride with mesoxalic acid in water.", "Starting Materials": [ "Calcium chloride", "Mesoxalic acid", "Water" ], "Reaction": [ "Dissolve 1 mole of calcium chloride in water", "Add 1 mole of mesoxalic acid to the solution", "Stir the mixture for 1 hour at room temperature", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product at 60°C for 2 hours", "Obtain calcium mesoxalate as a white powder" ] } | |
| 21085-60-9 | |
Molecular Formula |
C6H6CaO12 |
Molecular Weight |
310.18 g/mol |
IUPAC Name |
calcium;3-hydroxy-2,3-dioxopropanoate;dihydrate |
InChI |
InChI=1S/2C3H2O5.Ca.2H2O/c2*4-1(2(5)6)3(7)8;;;/h2*(H,5,6)(H,7,8);;2*1H2/q;;+2;;/p-2 |
InChI Key |
QHOHAGRGHNXSFU-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
C(=O)(C(=O)O)C(=O)[O-].C(=O)(C(=O)O)C(=O)[O-].O.O.[Ca+2] |
| 21085-60-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does calcium mesoxalate impact insulin levels?
A1: Research suggests that this compound may stimulate insulin production in the pancreas. Studies in rats and dogs demonstrated that oral administration of this compound led to a significant increase in pancreatic insulin content. [, , ] The most notable increase was observed in rats after three months of treatment, with insulin levels reaching 1.5 times that of the control group. [] Similar results were found in young dogs, with insulin content doubling after two months of treatment. []
Q2: Are there any in vitro studies investigating the effects of this compound on tissues involved in glucose metabolism?
A3: Yes, a study investigated the effects of various antidiabetic agents, including this compound, on oxygen consumption and anaerobic glycolysis in rabbit liver, pancreas, and leukocytes. [] The results showed that this compound frequently promoted anaerobic glycolysis in the liver and leukocytes, suggesting potential effects on glucose metabolism pathways. []
Q3: Has this compound been tested in a clinical setting for its antidiabetic potential?
A4: Yes, a clinical study explored the antidiabetic action of this compound in 22 diabetic patients. [] The study reported that oral administration of 0.4-1.5g of this compound daily lowered blood sugar and urinary sugar in most pancreatic and extrapancreatic diabetic patients. [] The effect was more pronounced in patients with mild to moderate diabetes compared to those with severe cases. []
Q4: Are there any analytical methods available for quantifying insulin activity in response to this compound?
A6: Researchers have investigated the rat diaphragm method for quantifying insulin activity in blood plasma. [] While this method shows promise, challenges remain due to the influence of plasma components on glucose uptake by the diaphragm. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


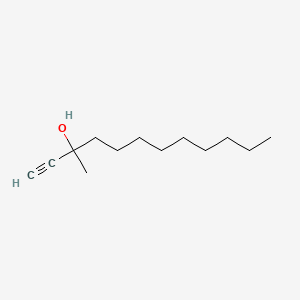


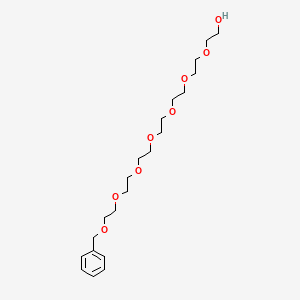

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)
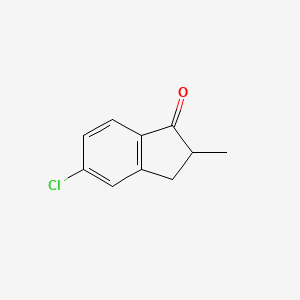
![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)
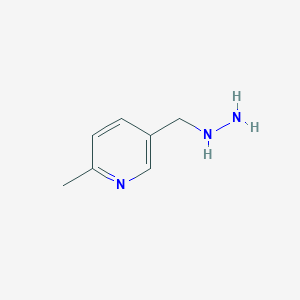
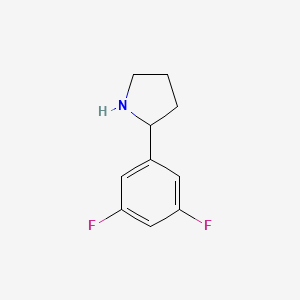
![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)
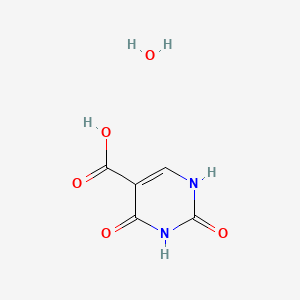

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
